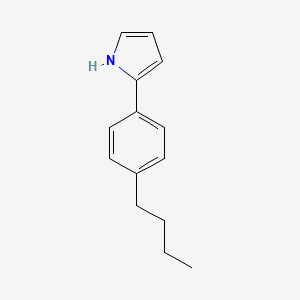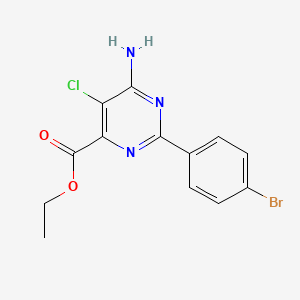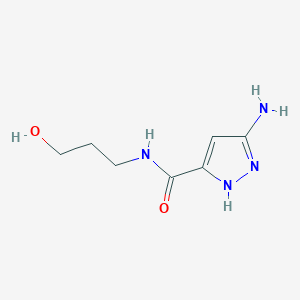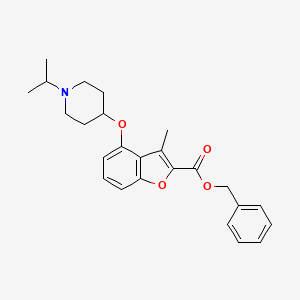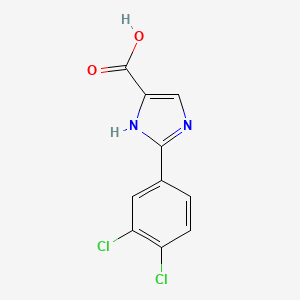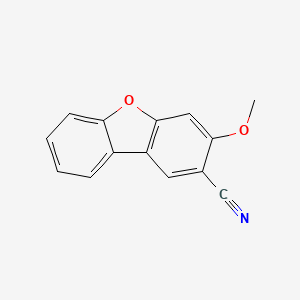
3-Chloro-4-(cyclopropylmethylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(cyclopropylmethylamino)phenol is a chemical compound characterized by the presence of a chloro group, a cyclopropylmethylamino group, and a phenolic hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(cyclopropylmethylamino)phenol typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group, forming 4-nitrophenol.
Reduction: The nitro group is then reduced to an amino group, yielding 4-aminophenol.
Chlorination: The amino group is chlorinated to form 3-chloro-4-aminophenol.
Cyclopropylmethylamino Introduction: Finally, the amino group is reacted with cyclopropylmethylamine to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-4-(cyclopropylmethylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form an amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Quinones: Resulting from the oxidation of the phenolic hydroxyl group.
Amines: Formed by the reduction of the chloro group.
Substituted Amines: Resulting from substitution reactions involving the amino group.
Aplicaciones Científicas De Investigación
3-Chloro-4-(cyclopropylmethylamino)phenol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Chloro-4-(cyclopropylmethylamino)phenol exerts its effects involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to enzymes and receptors. The cyclopropylmethylamino group can enhance the compound's lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
3-Chloro-4-(cyclopropylmethylamino)phenol is unique due to its combination of functional groups. Similar compounds include:
4-Chloro-3-methylaniline: Lacks the cyclopropylmethylamino group.
3-Chloro-4-aminophenol: Lacks the cyclopropylmethylamino group.
4-Chloro-3-(cyclopropylmethyl)phenol: Lacks the amino group.
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
3-chloro-4-(cyclopropylmethylamino)phenol |
InChI |
InChI=1S/C10H12ClNO/c11-9-5-8(13)3-4-10(9)12-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2 |
Clave InChI |
LFSNPZXVTOHXQC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2=C(C=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


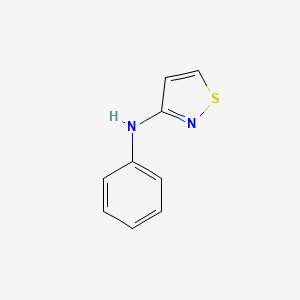



![7-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B15357082.png)
![N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide](/img/structure/B15357087.png)
